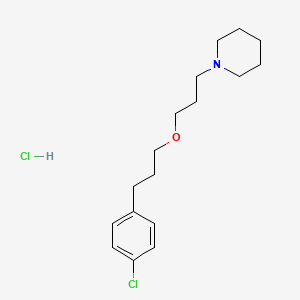

Pitolisant Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFKECRRMPOAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238098 |

Source

|

| Record name | Ciproxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903576-44-3 |

Source

|

| Record name | Ciproxidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciproxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITOLISANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical pharmacology of Pitolisant Hydrochloride

An In-depth Technical Guide to the Preclinical Pharmacology of Pitolisant (B1243001) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitolisant Hydrochloride (trade name Wakix®) is a first-in-class therapeutic agent approved for the treatment of narcolepsy.[1][2] Its unique mechanism of action, centered on the brain's histaminergic system, distinguishes it from traditional wake-promoting agents and stimulants.[3] This document provides a comprehensive overview of the preclinical pharmacology of pitolisant, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and safety pharmacology. The data presented herein is derived from a range of in vitro and in vivo studies, providing a foundational understanding for researchers and drug development professionals.

Mechanism of Action

Pitolisant is a potent and highly selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][4] The H3R is a presynaptic autoreceptor predominantly expressed in the central nervous system, where it tonically inhibits the synthesis and release of histamine.[4][5]

-

Antagonism: As a competitive antagonist, pitolisant binds to the H3R and blocks the binding of endogenous histamine, thereby preventing the receptor-mediated inhibition of histamine release.[4][6]

-

Inverse Agonism: The H3R exhibits high constitutive activity, meaning it is partially active even in the absence of an agonist.[7] Pitolisant acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation. This action further suppresses the receptor's basal inhibitory tone, leading to a robust increase in histamine synthesis and release from histaminergic neurons.[4][8][9]

The resulting elevation of histaminergic neurotransmission in key brain regions like the cortex and hypothalamus promotes wakefulness.[8] Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, pitolisant indirectly increases the release of other crucial neurotransmitters involved in arousal and cognition, including acetylcholine (B1216132), norepinephrine, and dopamine (B1211576), particularly in the prefrontal cortex.[1][7] Notably, this effect does not extend to increasing dopamine in the striatal complex, including the nucleus accumbens, which is a key factor in its low potential for abuse.[7][10]

Pharmacodynamics

Receptor Binding and Functional Activity

In vitro studies have established pitolisant's high affinity and selectivity for the human H3 receptor. It displays significantly lower affinity for other histamine receptor subtypes (H1, H2, H4) and a wide range of other CNS receptors, demonstrating its targeted pharmacological profile.[9][11][12]

Table 1: In Vitro Receptor Binding and Functional Activity of Pitolisant

| Target | Assay Type | Species | Value | Reference |

|---|---|---|---|---|

| Histamine H3 Receptor | Competitive Binding (Ki) | Human | 0.16 nM | [4][6][12] |

| Competitive Binding (Ki) | Rat | 17 ± 4 nM | [6] | |

| Inverse Agonism (EC50) | Human | 1.5 nM | [4][6][12] | |

| hERG Channel Inhibition (IC50) | - | 1.32 µM | [11] | |

| Histamine H1, H2, H4 Receptors | Competitive Binding (Ki) | Human | >10 µM | [9][11] |

| Sigma-1 Receptor | Binding Affinity | - | Appreciable |[13] |

Preclinical Efficacy Models

The pharmacodynamic effects of pitolisant have been demonstrated in various animal models, corroborating its mechanism of action and supporting its clinical application in disorders of hypersomnolence.

-

Wakefulness and Sleep Architecture: In feline models, pitolisant markedly enhanced wakefulness at the expense of both slow-wave and REM sleep.[6] Similar effects were observed in rodent models.[12][14] In a murine model of narcolepsy (Orexin-/- mice), pitolisant not only enhanced wakefulness but also reduced the number of direct transitions from wakefulness to REM sleep, a hallmark of narcolepsy.[11][15]

-

Neurotransmitter Modulation: In vivo microdialysis studies in rats confirmed that pitolisant administration increases levels of acetylcholine and dopamine in the prefrontal cortex.[7] It dose-dependently enhanced tele-methylhistamine levels in the mouse brain (ED50 = 1.6 mg/kg, p.o.), a reliable biomarker of histaminergic neuron activity.[6]

-

Cognition and Behavior: Pitolisant demonstrated positive effects on learning and memory in a scopolamine-induced learning deficit model and a model of natural forgetting in mice.[11] It also showed potential efficacy in models of ADHD and schizophrenia by reducing methamphetamine- and dizocilpine-induced hyperactivity.[11]

Experimental Protocols

2.3.1 In Vitro Receptor Binding Assay (Competitive Displacement) This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation: Membranes are prepared from cells stably expressing the human H3 receptor (e.g., rat glioma C6 cells).[6]

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the H3 receptor (e.g., [125I]iodoproxyfan) is incubated with the cell membranes.[6]

-

Competition: Increasing concentrations of the unlabeled test compound (pitolisant) are added to the incubation mixture. Pitolisant competes with the radioligand for binding to the H3 receptor.

-

Separation & Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

Data Analysis: The concentration of pitolisant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.[6]

2.3.2 In Vivo Microdialysis This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of pitolisant, demonstrating good oral absorption and distribution.

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Pitolisant

| Parameter | Species | Value | Note | Reference |

|---|---|---|---|---|

| Oral Bioavailability | Mouse | 84% | Ratio of plasma AUC after oral vs. IV administration. | [6] |

| Absorption (Tmax) | Human | ~3 hours | Preclinical data not specified, human data provided for context. | [1] |

| Plasma Half-life (t1/2) | Human | 10-12 hours | Preclinical data not specified, human data provided for context. | [1] |

| Protein Binding | - | >90% | High serum protein binding. | [1] |

| Distribution | - | ~Equal | Distributed between red blood cells and plasma. | [1] |

| Metabolism | In Vitro | Inducer of CYP3A4, CYP1A2, CYP2B6; Inhibitor of CYP2D6 | Based on in vitro human microsome studies. |[1] |

Preclinical Safety and Toxicology

A comprehensive set of safety pharmacology and toxicology studies were conducted to evaluate the safety profile of pitolisant.

-

Central Nervous System (CNS): The most prominent dose-limiting toxicity observed in multiple species was CNS-related, specifically convulsions at exposures higher than clinical levels.[11] In specific mouse models, pitolisant was determined to be proconvulsant at doses of 30 and 60 mg/kg.[11] However, it did not produce significant effects on motor coordination as assessed by the rotarod test.[11]

-

Cardiovascular Safety: In vitro, pitolisant was identified as a moderate hERG potassium channel inhibitor with an IC50 of 1.32 µM.[11] Despite this, in vivo studies in rats, rabbits, and telemetered dogs showed minimal to no effect on QTc intervals, even at exposures up to 14 times the maximum recommended human dose, indicating a low risk of pro-arrhythmic events at therapeutic concentrations.[11]

-

Abuse Potential: Extensive preclinical evaluation in rodent and primate models demonstrated a low potential for abuse, a key differentiating feature from many other wake-promoting agents.[16]

-

Pitolisant did not increase dopamine release in the nucleus accumbens, in contrast to modafinil.[10][16]

-

It had no effect on spontaneous locomotion and did not induce locomotor sensitization.[10][16]

-

It was devoid of reinforcing effects in standard abuse liability tests, including conditioned place preference in rats and self-administration in monkeys.[10][16]

-

-

Genetic Toxicology and Carcinogenicity: Pitolisant was not mutagenic or clastogenic in a standard battery of genotoxicity tests. Long-term carcinogenicity studies, including a two-year study in rats and a 6-month study in tgRasH2 mice, found no evidence of drug-related neoplasms.[11]

-

Gastrointestinal: At a high oral dose of 30 mg/kg in rats, pitolisant caused a slight but significant increase in the gastric ulcer score.[11]

Conclusion

The preclinical data for this compound provide a robust characterization of a novel pharmacological agent. Its mechanism as a highly selective H3 receptor antagonist/inverse agonist effectively increases brain histamine and other wake-promoting neurotransmitters. This activity translates to clear efficacy in animal models of wakefulness and narcolepsy. The pharmacokinetic profile supports oral administration, and the comprehensive safety evaluation reveals a well-tolerated compound with a notably low potential for abuse. These foundational preclinical findings have successfully guided clinical development and established the scientific basis for pitolisant's therapeutic use.

References

- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. wakixhcp.com [wakixhcp.com]

- 6. PITOLISANT HCL | inverse agonist of the recombinant human histamine H3 receptor | CAS 903576-44-3 | BF2.649; BF2649; Ciproxidine; Wakix |treatment of excessive daytime sleepiness | InvivoChem [invivochem.com]

- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pitolisant Monograph for Professionals - Drugs.com [drugs.com]

- 16. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pitolisant: A Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pitolisant (Wakix®), a first-in-class histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1][2] It is indicated for the treatment of excessive daytime sleepiness (EDS) or cataplexy in adults with narcolepsy.[1][3] This document delves into the core pharmacology of Pitolisant, including its mechanism of action, signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its characterization.

Core Mechanism of Action

Pitolisant acts as a potent and selective inverse agonist and competitive antagonist at the histamine H3 receptor.[4][5][6] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that tonically inhibits the synthesis and release of histamine.[7][8] By blocking this receptor, Pitolisant disinhibits histaminergic neurons, leading to an increased synthesis and release of histamine in the brain.[7][8][9] This enhancement of histaminergic neurotransmission is believed to be the primary mechanism through which Pitolisant promotes wakefulness.[5][10] Furthermore, through H3 heteroreceptors, the increased histamine levels indirectly modulate the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine (B1211576).[6][7][10] Unlike many traditional stimulants, Pitolisant does not significantly increase dopamine in the nucleus accumbens, suggesting a lower potential for abuse.[10][11][12]

Signaling Pathways

The primary signaling pathway affected by Pitolisant is the Gαi-coupled pathway of the histamine H3 receptor. In its basal state, the H3 receptor exhibits constitutive activity, leading to a tonic inhibition of adenylyl cyclase and a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an inverse agonist, Pitolisant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this constitutive activity and leading to an increase in cAMP levels, which ultimately promotes histamine synthesis and release.

References

- 1. Pitolisant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]

- 8. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. wakixhcp.com [wakixhcp.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Structure of Pitolisant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of Pitolisant (B1243001) Hydrochloride, a histamine (B1213489) H3 receptor antagonist/inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

Pitolisant Hydrochloride is the hydrochloride salt of Pitolisant. Its chemical structure is characterized by a piperidine (B6355638) ring connected to a 4-chlorophenylpropoxy propyl ether chain.

IUPAC Name: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine;hydrochloride[1]

Molecular Formula: C₁₇H₂₇Cl₂NO[1]

Molecular Weight: 332.31 g/mol [2]

Appearance: White or almost white crystalline powder[3]

Solubility: Very soluble in water, ethanol (B145695), and methylene (B1212753) chloride; freely soluble in acetone; and practically insoluble in cyclohexane.[3]

| Property | Value | Reference |

| IUPAC Name | 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine;hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₇Cl₂NO | [1] |

| Molecular Weight | 332.31 g/mol | [2] |

| CAS Number | 903576-44-3 | [1][2] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 116-119°C | [4] |

Chemical Synthesis of this compound

Two primary synthetic routes for this compound are well-documented in the literature, primarily in patent filings.

Synthesis Route 1: Three-Step Process via 3-(piperidin-1-yl)propan-1-ol

This common method involves three main steps starting from piperidine and 3-chloropropanol.[5][6]

Overall Reaction Scheme:

Caption: Synthesis Route 1 for this compound.

Experimental Protocols:

Step 1: Synthesis of 3-(piperidin-1-yl)propan-1-ol

-

Materials: Piperidine, 3-chloropropanol, potassium carbonate, acetonitrile.

-

Procedure: To a solution of piperidine (1.0 eq) in acetonitrile, 3-chloropropanol (1.05 eq) and potassium carbonate (1.2 eq) are added. The mixture is heated to reflux (approximately 85°C) for 10 hours. After cooling to room temperature, the solid is filtered off, and the solvent is evaporated under reduced pressure to yield 3-(piperidin-1-yl)propan-1-ol as a pale yellow oil.

-

Yield: 98.1%[4]

Step 2: Synthesis of Pitolisant Base

-

Materials: 3-(piperidin-1-yl)propan-1-ol, sodium hydride, N,N-dimethylacetamide, 3-(4-chlorophenyl)propyl methanesulfonate.

-

Procedure: 3-(piperidin-1-yl)propan-1-ol (1.0 eq) is dissolved in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.6 eq) is added portion-wise. The mixture is heated at 50°C for 1 hour with stirring. After cooling to 25°C, a solution of 3-(4-chlorophenyl)propyl methanesulfonate (1.2 eq) in anhydrous N,N-dimethylacetamide is added over 2 hours. The reaction mixture is stirred for 7 hours at 22°C.[7]

-

Work-up: The reaction is quenched by the slow addition of a saturated sodium chloride solution. The product is extracted with toluene. The combined organic layers are washed with water and then concentrated under reduced pressure to yield Pitolisant base as an oil.[7]

-

Yield: 99.3% (Purity by GC: 99.2%)[7]

Step 3: Formation of this compound

-

Materials: Pitolisant base, ethyl acetate (B1210297), ethanol, thionyl chloride or gaseous hydrochloric acid.

-

Procedure: The crude Pitolisant base is dissolved in ethyl acetate. The solution is cooled in an ice bath, and a solution of thionyl chloride in ethanol or gaseous hydrochloric acid is added dropwise with stirring. The resulting precipitate is filtered, washed with anhydrous ethyl acetate, and dried under vacuum to yield this compound as a white to off-white solid.[4]

-

Yield: 81.3%[4]

Synthesis Route 2: Process via 4-azaspiro[3.5]nonan-4-ium bromide

This alternative route offers a more convergent approach.

Overall Reaction Scheme:

Caption: Synthesis Route 2 for this compound.

Experimental Protocols:

Step 1: Synthesis of 4-azaspiro[3.5]nonan-4-ium bromide

-

Materials: Piperidine, 1-bromo-3-chloropropane, potassium carbonate, acetonitrile.

-

Procedure: To a solution of 1-bromo-3-chloropropane (1.4 eq) in acetonitrile, potassium carbonate (1.4 eq) is added, and the mixture is heated to 60°C. Piperidine (1.0 eq) is then added, and the mixture is stirred until the reaction is complete. The mixture is cooled and filtered under vacuum. The filtrate is concentrated to give 4-azaspiro[3.5]nonan-4-ium bromide as an orange oil.

-

Yield: 92%

Step 2: Synthesis of this compound

-

Materials: 3-(4-chlorophenyl)propan-1-ol, potassium tert-butoxide, 4-azaspiro[3.5]nonan-4-ium bromide, tetrahydrofuran (B95107) (THF), dichloromethane.

-

Procedure: 3-(4-chlorophenyl)propan-1-ol (1.0 eq) is dissolved in THF. Potassium tert-butoxide (1.1 eq) is added, and the solution is stirred for 30 minutes. 4-azaspiro[3.5]nonan-4-ium bromide (1.5 eq) is then added, and the mixture is stirred until completion.[5]

-

Work-up: The reaction mixture is cooled and diluted with dichloromethane. The organic phase is washed three times with 1N aqueous hydrochloric acid and then concentrated under vacuum to yield crude this compound.[5]

-

Yield: 90%[5]

Purification:

Crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a mixture of anhydrous ethyl acetate and isopropanol, heating to 60°C, filtering while hot, and then allowing the filtrate to cool to room temperature, followed by further cooling to 0-5°C to induce crystallization. The resulting white solid is filtered and dried under vacuum.[4]

Quantitative Data Summary

| Step/Product | Starting Materials | Reagents/Solvents | Yield (%) | Melting Point (°C) | Purity |

| Route 1, Step 1: 3-(piperidin-1-yl)propan-1-ol | Piperidine, 3-chloropropanol | K₂CO₃, Acetonitrile | 98.1 | - | - |

| Route 1, Step 2: Pitolisant Base | 3-(piperidin-1-yl)propan-1-ol, 3-(4-chlorophenyl)propyl methanesulfonate | NaH, N,N-dimethylacetamide | 99.3 | - | 99.2% (GC)[7] |

| Route 1, Final Product: Pitolisant HCl | Pitolisant Base | Gaseous HCl or Thionyl Chloride/Ethanol, Ethyl Acetate | 81.3 | 116-119 | >99% (HPLC) |

| Route 2, Step 1: 4-azaspiro[3.5]nonan-4-ium bromide | Piperidine, 1-bromo-3-chloropropane | K₂CO₃, Acetonitrile | 92 | - | - |

| Route 2, Final Product: Pitolisant HCl | 3-(4-chlorophenyl)propan-1-ol, 4-azaspiro[3.5]nonan-4-ium bromide | Potassium tert-butoxide, THF, Dichloromethane | 90 | - | >99% (HPLC) |

Characterization Data

This compound:

-

¹H NMR (400MHz, D₂O): δ 1.20–1.31 (1H, br), 1.42–1.57 (2H, br), 1.58–1.80 (7H, br), 2.44 (2H, t), 2.65 (2H, t), 2.86 (2H, t), 3.22–3.36 (6H, br), 7.02 (2H, d), 7.12 (2H, d).[4]

-

MS (m/z): 296 [M-HCl][4]

Intermediate: 3-(4-chlorophenyl)propyl methanesulfonate:

-

¹H-NMR (400MHz, DMSO-d₆): δ 2.03–2.07 (2H, m), 2.73 (2H, t), 3.00 (1H, s), 4.21 (2H, t), 7.12 (2H, d), 7.26 (2H, d).[4]

-

Melting Point: 33.5-34.5°C[4]

Intermediate: 4-azaspiro[3.5]nonan-4-ium bromide:

-

¹³C NMR (DMSO-d₆): δ 62.1, 59.8, 26.0, 20.8, 13.8.

Mechanism of Action: Signaling Pathway

Pitolisant is a potent and selective antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is an autoreceptor located on presynaptic histaminergic neurons, and its activation inhibits the synthesis and release of histamine. By blocking this receptor, Pitolisant disinhibits histamine release, leading to increased levels of histamine in the synaptic cleft. This enhanced histaminergic neurotransmission in the brain promotes wakefulness.

Caption: Mechanism of action of Pitolisant.

Experimental and Quality Control Workflow

A robust workflow is essential for the synthesis and quality control of this compound to ensure its purity, potency, and safety.

Caption: General experimental and quality control workflow.

References

- 1. US11623920B2 - Process for preparing this compound and solid-state forms thereof - Google Patents [patents.google.com]

- 2. 3-(4-Chlorophenyl)propyl methanesulfonate | C10H13ClO3S | CID 13079705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in this compound via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

In vitro binding affinity of Pitolisant to histamine receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of Pitolisant (B1243001) to Histamine (B1213489) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Pitolisant to the four subtypes of histamine receptors (H1R, H2R, H3R, and H4R). Pitolisant (Wakix®) is the first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for the treatment of narcolepsy.[1][2][3] Its therapeutic effects are primarily mediated through its high-affinity and selective binding to the H3R, which enhances the activity of histaminergic neurons in the brain.[4][5]

Quantitative Binding Affinity Data

Pitolisant demonstrates remarkable selectivity for the human histamine H3 receptor. Its binding affinity is several orders of magnitude higher for the H3R subtype compared to H1R, H2R, and H4R. This high selectivity minimizes off-target effects and contributes to its favorable safety profile. The affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand (Pitolisant) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The quantitative data from various in vitro binding studies are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Histamine H3 Receptor (H3R) | 0.16 nM - 1.0 nM | [4][5][6] |

| Histamine H1 Receptor (H1R) | >10,000 nM (>10 µM) | [6] |

| Histamine H2 Receptor (H2R) | >10,000 nM (>10 µM) | [6] |

| Histamine H4 Receptor (H4R) | >10,000 nM (>10 µM) | [6] |

Table 1: In Vitro Binding Affinities of Pitolisant for Human Histamine Receptors.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on the presynaptic terminals of histaminergic neurons, where it functions as an autoreceptor to inhibit histamine synthesis and release.[7][8] As an inverse agonist, Pitolisant not only blocks the binding of histamine but also reduces the receptor's constitutive activity, leading to a robust increase in histaminergic neurotransmission.[4][5][9]

References

- 1. aculys.com [aculys.com]

- 2. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wakixhcp.com [wakixhcp.com]

- 8. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]

- 9. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Pitolisant Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Pitolisant Hydrochloride in various animal models. Pitolisant, a selective histamine (B1213489) H3 receptor antagonist/inverse agonist, has demonstrated significant effects on wakefulness, cognitive function, and neurotransmitter release in preclinical studies.[1][2][3][4] This document details the core mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound exerts its primary pharmacodynamic effects by acting as a potent and selective inverse agonist and competitive antagonist at the histamine H3 receptor.[1][3][4][5] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system that negatively regulates the synthesis and release of histamine.[6] By blocking the constitutive activity of the H3 receptor, Pitolisant disinhibits histaminergic neurons, leading to increased synthesis and release of histamine in the brain.[1][2][7] This enhanced histaminergic neurotransmission is the principal driver of its wake-promoting and pro-cognitive effects.[1][5] Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, and their blockade by Pitolisant can modulate the release of other key neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), in specific brain regions like the prefrontal cortex.[1][7]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of this compound from various animal studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| Ki (competitive antagonist) | Human H3 Receptor | 0.16 nM | [5][8] |

| EC50 (inverse agonist) | Human H3 Receptor | 1.5 nM | [5][8] |

| Ki (derived) | Mouse brain cortical membranes | 14 ± 1 nM | [8] |

| Ki (derived) | Rat glioma C6 cells (human H3R) | 2.7 ± 0.5 nM | [8] |

Table 2: Effects on Neurotransmitter Levels (In Vivo Microdialysis)

| Animal Model | Brain Region | Pitolisant Dose | Effect | Reference |

| Rat | Prefrontal Cortex | Not Specified | Increased acetylcholine release | [1] |

| Rat | Prefrontal Cortex | Not Specified | Increased dopamine release | [1] |

| Rat | Nucleus Accumbens | Not Specified | No significant change in dopamine release | [9][10] |

| Mouse | Brain | 1.6 mg/kg, p.o. (ED50) | Enhanced tele-methylhistamine levels | [11] |

Table 3: Effects on Wakefulness (EEG/EMG Studies)

| Animal Model | Pitolisant Dose | Effect | Reference |

| Orexin (B13118510) Knockout Mouse | 20 mg/kg | Increased overall wakefulness | [12] |

| Orexin Knockout Mouse | Not Specified | Decreased abnormal direct REM sleep onsets | [2] |

| Murine Model of Narcolepsy | Not Specified | Enhanced wakefulness, reduced transitions to REM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Pitolisant's pharmacodynamics.

In Vivo Microdialysis for Neurotransmitter Quantification in Rats

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of freely moving rats.

3.1.1. Surgical Implantation of Guide Cannula:

-

Anesthetize adult male Sprague-Dawley rats using an appropriate anesthetic (e.g., isoflurane).

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Allow a recovery period of at least 7 days post-surgery.

3.1.2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent (e.g., perchloric acid).

-

Administer this compound or vehicle at the desired dose and route.

-

Continue collecting dialysate samples for the duration of the experiment.

3.1.3. Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content (e.g., histamine, dopamine, acetylcholine) using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection or fluorescence detection).

-

Quantify neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.

EEG/EMG Recording for Sleep/Wakefulness Assessment in Mice

This protocol describes the methodology for assessing the effects of Pitolisant on sleep-wake architecture in mice.

3.2.1. Electrode Implantation Surgery:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

-

Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

-

Connect the electrodes to a headmount, which is then secured to the skull with dental cement.

-

Allow a recovery period of at least one week.

3.2.2. Recording Procedure:

-

House the mouse individually in a recording chamber with a controlled light-dark cycle and temperature.

-

Connect the headmount to a recording cable that allows for free movement.

-

Record baseline EEG and EMG signals for at least 24 hours to establish a stable sleep-wake pattern.

-

Administer this compound or vehicle.

-

Record EEG and EMG signals continuously for a specified period post-administration (e.g., 24 hours).

3.2.3. Data Analysis:

-

Score the recorded data in epochs (e.g., 10-30 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Scoring is based on the characteristic EEG waveforms (e.g., high-frequency, low-amplitude for wakefulness; delta waves for NREM sleep; theta waves for REM sleep) and EMG activity (high for wakefulness, low for sleep).

-

Analyze parameters such as the total time spent in each state, the number and duration of sleep/wake bouts, and the latency to sleep onset.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacodynamics of this compound.

References

- 1. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 9. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 10. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. Abnormal sleep/wake dynamics in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]

The Discovery and Development of Pitolisant (BF2.649): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pitolisant (B1243001) (formerly BF2.649), marketed as Wakix®, represents a first-in-class therapeutic agent, a selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Pitolisant. It details the preclinical and clinical investigations that have established its efficacy and safety profile for the treatment of narcolepsy. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the scientific journey of this novel therapeutic agent.

Introduction: The Unmet Need in Narcolepsy and the Role of Histamine

Discovery and Preclinical Development of Pitolisant (BF2.649)

Pitolisant, chemically known as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, was identified as a potent and selective non-imidazole antagonist/inverse agonist of the human histamine H3 receptor.[6] Its discovery marked a significant advancement in the pursuit of wake-promoting agents with a novel mechanism of action.

Mechanism of Action

Pitolisant acts as a competitive antagonist and a potent inverse agonist at the histamine H3 receptor.[1][6] As an antagonist, it blocks the binding of endogenous histamine to the H3 autoreceptor, thereby preventing the feedback inhibition of histamine synthesis and release.[4] As an inverse agonist, Pitolisant reduces the constitutive activity of the H3 receptor, leading to a further increase in the firing rate of histaminergic neurons and subsequent histamine release.[4][7] This dual action results in a sustained enhancement of histaminergic transmission in the brain, promoting wakefulness.[7]

Furthermore, the H3 receptor also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine.[1][8][9] By blocking these heteroreceptors, Pitolisant indirectly increases the levels of these neurotransmitters in brain regions such as the cerebral cortex and hippocampus.[1]

dot

dot

Preclinical Pharmacology

In preclinical studies, Pitolisant demonstrated high affinity for the human H3 receptor.[6] Its efficacy was evaluated in various animal models of narcolepsy, including orexin (B13118510)/ataxin-3 transgenic mice, which exhibit key features of the human disease.[10][11][12] In these models, Pitolisant was shown to increase wakefulness and reduce cataplexy-like episodes.[11] Furthermore, it did not show a potential for abuse in preclinical models, a significant advantage over traditional stimulants.[13]

Table 1: Preclinical Pharmacological Profile of Pitolisant (BF2.649)

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Human H3 Receptor | 0.16 nM | Recombinant human H3 receptor | [6] |

| Rodent H3 Receptor | ~6-fold lower than human | Rodent receptor | [6] |

| Functional Activity | |||

| Inverse Agonist (EC50) | 1.5 nM | Recombinant human H3 receptor | [6] |

| In Vivo Efficacy | |||

| Increased tele-methylhistamine (ED50) | 1.6 mg/kg p.o. | Mouse brain | [6] |

| Increased Wakefulness | Dose-dependent | Cats and narcoleptic mice | [6][14] |

Clinical Development

The clinical development program for Pitolisant in narcolepsy included several key Phase 2 and Phase 3 trials, most notably the HARMONY 1 and HARMONY CTP studies.[13][15] These trials were designed to assess the efficacy and safety of Pitolisant in treating both EDS and cataplexy.

Clinical Efficacy

The primary endpoint for EDS in the pivotal trials was the change from baseline in the Epworth Sleepiness Scale (ESS) score.[15] Pitolisant demonstrated a statistically significant reduction in ESS scores compared to placebo.[6][15]

Table 2: Efficacy of Pitolisant on Excessive Daytime Sleepiness (ESS Score)

| Study | Treatment Group | N | Baseline Mean ESS (SD) | End of Treatment Mean ESS (SD) | Mean Change from Baseline (SD) | Placebo-Corrected Difference (95% CI) | p-value | Reference |

| HARMONY 1 | Pitolisant | 31 | 17.8 (N/A) | N/A | -5.6 (N/A) | -3.1 (N/A) | 0.022 | [15] |

| Placebo | 30 | 18.9 (N/A) | N/A | -2.3 (N/A) | ||||

| HARMONY CTP | Pitolisant | 54 | 17.4 (N/A) | N/A | N/A | -3.4 (N/A) | <0.001 | [15][16] |

| Placebo | 51 | 17.3 (N/A) | N/A | N/A |

SD: Standard Deviation; CI: Confidence Interval; N/A: Not Available

The HARMONY CTP trial specifically evaluated the efficacy of Pitolisant in reducing the frequency of cataplexy attacks.[13][17] The primary endpoint was the change in the weekly rate of cataplexy (WRC).[13]

Table 3: Efficacy of Pitolisant on Cataplexy (Weekly Rate of Cataplexy)

| Study | Treatment Group | N | Baseline Mean WRC (SD) | End of Treatment Geometric Mean WRC | Rate Ratio (Pitolisant/Placebo) (95% CI) | p-value | Reference |

| HARMONY CTP | Pitolisant | 54 | 11.7 (N/A) | 2.3 | 0.51 (0.44-0.60) | <0.001 | [13] |

| Placebo | 51 | 9.6 (N/A) | 4.5 |

WRC: Weekly Rate of Cataplexy; SD: Standard Deviation; CI: Confidence Interval; N/A: Not Available

Pharmacokinetics

Pitolisant is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[18][19] It has a half-life of about 10-12 hours.[18]

Table 4: Pharmacokinetic Parameters of Pitolisant in Adults

| Parameter | Value | Condition | Reference |

| Absorption | |||

| Tmax | ~3 hours | Single oral dose | [18] |

| Distribution | |||

| Protein Binding | >90% | [3] | |

| Metabolism | |||

| Primary Enzymes | CYP2D6, CYP3A4 | [3] | |

| Elimination | |||

| Half-life (t1/2) | 10-12 hours | [18] | |

| Dosage Adjustment | |||

| Moderate Hepatic Impairment | Max 18 mg/day | Child-Pugh B | [18] |

| Moderate to Severe Renal Impairment | Max 18 mg/day | [18][20] |

Safety and Tolerability

Pitolisant is generally well-tolerated.[21] The most common adverse reactions reported in clinical trials were headache, insomnia, nausea, and anxiety.[21] Importantly, clinical studies have shown that Pitolisant has a low potential for abuse.[13]

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H3 receptor.

-

Materials:

-

Procedure:

-

Incubate cell membranes with various concentrations of the test compound and a fixed concentration of [3H]Nα-methylhistamine in the assay buffer.[7]

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[7]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

dot

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.

-

Materials:

-

Procedure:

-

Pre-incubate cell membranes with the test compound.[24]

-

Initiate the reaction by adding [35S]GTPγS.[23]

-

Incubate to allow for [35S]GTPγS binding to G-proteins (e.g., 30-60 minutes at 30°C).[23]

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes.

-

Inverse agonists will decrease the basal [35S]GTPγS binding.[23]

-

In Vivo Model of Narcolepsy: Orexin/Ataxin-3 Transgenic Mice

-

Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, mimicking the pathology of human narcolepsy type 1.[10][12]

-

Surgical Procedure:

-

Experimental Protocol:

-

Allow the animals to recover from surgery.

-

Administer Pitolisant or vehicle orally.

-

Record continuous EEG and EMG for a defined period (e.g., 24 hours) to assess sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplexy-like episodes.[25][26]

-

Analyze the data to quantify time spent in each state, sleep latency, and the frequency and duration of cataplexy-like events.[25][26]

-

Conclusion

The discovery and development of Pitolisant represent a significant milestone in the treatment of narcolepsy. By targeting the histamine H3 receptor, Pitolisant offers a novel mechanism of action that enhances wakefulness and reduces cataplexy through the modulation of the brain's histaminergic and other neurotransmitter systems. Its favorable efficacy and safety profile, including a low potential for abuse, make it a valuable therapeutic option for individuals living with narcolepsy. Further research may explore its potential in other conditions characterized by excessive sleepiness or cognitive impairment.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pitolisant Delivers Clinical Improvements as Early as 2 Weeks After Starting Treatment - - Practical Neurology [practicalneurology.com]

- 7. benchchem.com [benchchem.com]

- 8. Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]

- 10. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 15. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Table 19, Sleepiness — HARMONY CTP (ITT Population) Trial - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pitolisant to Assess Weekly Frequency of Cataplexy Attacks and EDS in Narcoleptic Patients (HARMONY CTP) [ctv.veeva.com]

- 18. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of pitolisant in children and adolescents with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.hres.ca [pdf.hres.ca]

- 21. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. benchchem.com [benchchem.com]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. maze.conductscience.com [maze.conductscience.com]

- 26. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Histamine H3 Receptor: An In-depth Technical Guide to the Molecular Targets of Pitolisant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant (B1243001) (Wakix®) is a first-in-class medication approved for the treatment of narcolepsy. Its primary mechanism of action is as a high-affinity antagonist and inverse agonist at the histamine (B1213489) H3 receptor (H3R).[1][2][3] This activity increases the synthesis and release of histamine in the brain, leading to enhanced wakefulness.[1][3] However, a comprehensive understanding of a drug's pharmacological profile requires investigation beyond its primary target. This technical guide provides an in-depth analysis of the known molecular targets of Pitolisant beyond the H3 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Binding Profile of Pitolisant

While highly selective for the H3 receptor, Pitolisant exhibits affinity for other molecular targets, which may contribute to its overall therapeutic effects and side-effect profile. The following table summarizes the available quantitative data for these off-target interactions.

| Molecular Target | Ligand/Substrate | Value | Units | Assay Type | Source |

| Primary Target | |||||

| Histamine H3 Receptor (human) | Pitolisant | 0.16 | nM | Ki (competitive antagonist) | [1][2] |

| Histamine H3 Receptor (human) | Pitolisant | 1.5 | nM | EC50 (inverse agonist) | [1][2] |

| Off-Targets | |||||

| Sigma-1 Receptor | Pitolisant | 402 | nM | EC50 (agonist) | [4] |

| Sigma-1 Receptor (guinea pig) | Pitolisant | 0.5 | nM | Ki | [5] |

| Sigma-2 Receptor | Pitolisant | 10 | µM | IC50 (antagonist) | [4] |

| Serotonin 5-HT2A Receptor | Pitolisant | Moderate Affinity | - | Binding Assay | [4] |

| Dopamine D3 Receptor | Pitolisant | Moderate Affinity | - | Binding Assay | [4] |

| Organic Cation Transporter 1 (OCT1) | Pitolisant | 0.795 | µM | IC50 (inhibitor) | [4] |

| Other Histamine Receptors | |||||

| Histamine H1, H2, H4 Receptors | Pitolisant | >10 | µM | Ki | |

| CYP Enzymes (Inhibition) | |||||

| CYP2D6 | Pitolisant | 2.6 | µM | IC50 | [4] |

| CYP Enzymes (Induction) | |||||

| CYP1A2 | Pitolisant | Inducer | - | In vitro studies | [6] |

| CYP2B6 | Pitolisant | Inducer | - | In vitro studies | [6] |

| CYP3A4 | Pitolisant | Weak Inducer | - | In vitro studies | [4] |

Note: Quantitative data for the affinity of Pitolisant at the 5-HT2A and D3 receptors, and specific EC50 or fold-induction values for CYP enzyme induction are not consistently available in the public domain.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of Pitolisant for the sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

-

Radioligand for sigma-2: [3H]-DTG (1,3-di-o-tolyl-guanidine) with a masking agent for sigma-1 sites (e.g., (+)-pentazocine).[1][8]

-

Pitolisant hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Pitolisant.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Pitolisant concentration. Determine the IC50 value (the concentration of Pitolisant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CYP450 Enzyme Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of Pitolisant on major cytochrome P450 isoforms (e.g., CYP2D6).

Materials:

-

CYP-specific probe substrates (e.g., dextromethorphan for CYP2D6).

-

This compound.

-

NADPH regenerating system.

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer).

-

Acetonitrile or other quenching solvent.

-

LC-MS/MS system.

Procedure:

-

Incubation Setup: In a 96-well plate, pre-incubate HLMs with varying concentrations of Pitolisant in the incubation buffer at 37°C.

-

Initiation of Reaction: Add the CYP-specific probe substrate to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent such as cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each Pitolisant concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Pitolisant concentration and fitting the data to a suitable model.[10]

CYP450 Enzyme Induction Assay

Objective: To evaluate the potential of Pitolisant to induce the expression of CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).

Materials:

-

Hepatocyte culture medium.

-

This compound.

-

Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4).

-

CYP-specific probe substrates.

-

LC-MS/MS system or reagents for mRNA quantification (qRT-PCR).

Procedure:

-

Cell Culture: Thaw and plate cryopreserved human hepatocytes and allow them to form a monolayer.

-

Treatment: Treat the hepatocytes with varying concentrations of Pitolisant, a vehicle control, and positive control inducers for a period of 48 to 72 hours, with daily media changes.

-

Assessment of Induction:

-

Enzyme Activity: After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates. Measure the formation of the respective metabolites by LC-MS/MS.

-

mRNA Expression: Alternatively, lyse the cells and extract RNA. Quantify the relative expression levels of the CYP enzyme mRNA using qRT-PCR.

-

-

Data Analysis:

-

Enzyme Activity: Calculate the fold induction of enzyme activity at each Pitolisant concentration compared to the vehicle control. Determine the EC50 (the concentration that produces 50% of the maximal induction) and Emax (the maximum fold induction).

-

mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control.

-

Conclusion

This technical guide provides a detailed overview of the known molecular targets of Pitolisant beyond its primary site of action, the histamine H3 receptor. The available data indicate that Pitolisant interacts with sigma receptors and modulates the activity of key drug-metabolizing enzymes. While the clinical significance of these off-target interactions is still under investigation, this information is crucial for a comprehensive understanding of Pitolisant's pharmacology and for guiding future research and drug development efforts. The provided experimental protocols offer a foundation for further investigation into the nuanced molecular mechanisms of Pitolisant and other novel therapeutics.

References

- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 2. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pitolisant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]

Pitolisant Hydrochloride: A Deep Dive into its Crystalline Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pitolisant (B1243001) hydrochloride, the active pharmaceutical ingredient in Wakix®, is a first-in-class histamine (B1213489) H3 (H3) receptor antagonist/inverse agonist used for the treatment of excessive daytime sleepiness in adults with narcolepsy.[1][2] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of Pitolisant hydrochloride, presenting key data in a structured format and detailing the experimental methodologies used for their characterization.

Crystal Structure and Polymorphism of this compound

The solid-state landscape of this compound is complex, featuring a stable crystalline form, metastable polymorphs, and various hydrated and amorphous states. While a monoclinic P21 form has been noted in patents, detailed public information has been scarce until more recent comprehensive studies.[1][3]

Form I: The Stable Polymorph

The most stable and well-characterized form of this compound is designated as Form I.[1] Extensive crystallization experiments from various solutions have consistently yielded this form.[1]

Crystal Structure: Form I crystallizes in the monoclinic P21 space group.[1] A key feature of its crystal structure is the presence of disorder and a variable degree of hydration.[1][3] The structure consists of alternating ionic and nonionic regions, a reflection of the amphiphilic nature of the Pitolisant cation.[1] Key intermolecular interactions include an ionic N–H+···Cl- hydrogen bond and multiple C–H···Cl interactions.[1]

| Crystallographic Data for this compound Form I | |

| Empirical formula | C17H27.4Cl1N1O1.2 |

| Formula weight | 314.31 |

| Temperature (K) | 150 |

| Crystal system | monoclinic |

| Space group | P21 |

| a (Å) | 7.0858(3) |

| b (Å) | 17.5583(8) |

| c (Å) | 7.2343(3) |

| α (°) | 90 |

| β (°) | 100.869(2) |

| γ (°) | 90 |

| Volume (ų) | 884.68(7) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.180 |

| μ (mm⁻¹) | 1.833 |

| F(000) | 338.4 |

| Data sourced from Patel, J. et al. (2024).[1] |

Metastable Polymorphs: Forms II and III

In addition to the stable Form I, at least two metastable polymorphs, designated Form II and Form III, have been identified.[1] These forms are not typically obtained from solution crystallization but appear during the crystallization of molten this compound.[1]

A recent patent has also disclosed a "Form II", though its direct correspondence to the Form II identified in academic literature is not definitively established.[4] This patent-described Form II is characterized by specific X-ray powder diffraction (XRPD) peaks and thermal properties.[4]

| Characteristic XRPD Peaks (2θ) for Patent-Described Form II |

| 16.8° |

| 18.2° |

| 18.5° |

| 21.0° |

| 25.1° |

| (± 0.2° 2θ). Data sourced from WO2024201139A1.[4] |

The thermal behavior of these polymorphs is distinct. Upon heating, Form I melts, and upon subsequent cooling and reheating, the metastable Forms II and III can be observed before eventual conversion back to the stable Form I.[1]

| Thermal Analysis Data (DSC) for this compound Polymorphs | |

| Form II (Patent-described) | Melting point between 90 °C and 95 °C.[4] |

| Endothermic peak with an onset between 90 °C and 97 °C.[4] | |

| Form I, II, and III (Academic study) | DSC analysis with heating and cooling rates of 10 °C min⁻¹ shows the melting of Form I, followed by the appearance of Forms II and III during the crystallization of the melt.[1] |

Hydrated and Amorphous Forms

The propensity of this compound to incorporate water is evident not only in the partial hydration of Form I but also in the existence of distinct hydrated forms. Patent literature describes several hydrated states, including sesquihydrate, dihydrate, hemipentahydrate, and pentahydrate forms, each with characteristic XRPD patterns.[5] Furthermore, an amorphous form of this compound has also been reported in patent filings.[6]

Experimental Methodologies

The characterization of this compound's solid forms relies on a suite of analytical techniques. Detailed experimental protocols are crucial for reproducible results.

Crystallization of Polymorphs

-

Form I (from solution): Single crystals of Form I can be grown by slow interdiffusion. A typical method involves carefully layering diisopropyl ether over a solution of this compound in dioxane.[1] This process leads to the formation of thin platelets of the monoclinic P21 form.[1]

-

Forms II and III (from melt): These metastable forms are generated by heating Form I to its melting point and then cooling the melt.[1] Variable-temperature powder X-ray diffraction (VT-PXRD) is instrumental in observing the transient appearance of these forms during controlled heating and cooling cycles.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

-

Data Collection: Data are collected on a diffractometer equipped with a microfocus source (e.g., Ga Kα radiation, λ = 1.34139 Å) and a CMOS detector.[7]

-

Temperature: Measurements are typically carried out at low temperatures (e.g., 150 K) using a cryostream system to minimize thermal motion.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7] Software suites such as APEX4 are used for data collection and processing.[7]

Powder X-ray Diffraction (PXRD)

-

Purpose: PXRD is used to analyze bulk crystalline samples, identify different polymorphic forms, and compare experimental patterns with those simulated from single-crystal data.[7]

-

Instrumentation: A powder diffractometer with, for example, Cu Kα radiation is used.

-

Sample Preparation: Samples are typically gently ground to ensure random orientation of the crystallites.

Differential Scanning Calorimetry (DSC)

-

Purpose: DSC is employed to determine the melting points, enthalpies of fusion, and to observe phase transitions between polymorphic forms.[8]

-

Protocol: A few milligrams (e.g., 1-5 mg) of the sample are placed in an aluminum pan. The analysis is carried out under a nitrogen atmosphere with a defined heating and cooling rate (e.g., 10 °C/min).[4][9] For studying metastable forms, rapid heating rates (e.g., 100 °C/min) can be used to minimize transitions during the scan.[9] A typical DSC protocol for investigating the melt crystallization of this compound involves:

-

Heating from 20 °C to 150 °C at 10 °C/min.

-

Cooling from 150 °C to 0 °C at 10 °C/min.

-

Reheating from 0 °C to 140 °C at 10 °C/min.[4]

-

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to characterize and differentiate polymorphs based on their unique spectral fingerprints, which arise from differences in their crystal lattice and molecular conformations.[1] For instance, the metastable Form III, when stabilized, can be characterized by FTIR and Raman spectroscopy.[1]

Visualizing Key Pathways and Workflows

Mechanism of Action: Histamine H3 Receptor Signaling

Pitolisant acts as an inverse agonist at the histamine H3 receptor, which is an autoreceptor that normally inhibits histamine release. By blocking this receptor, Pitolisant enhances histaminergic neurotransmission, promoting wakefulness.

Caption: Pitolisant blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting wakefulness.

Experimental Workflow for Polymorph Screening

The investigation of this compound's polymorphism involves two primary crystallization strategies, each exploring different thermodynamic and kinetic landscapes.

Caption: Workflow for identifying stable (Form I) and metastable (Forms II, III) polymorphs of Pitolisant HCl.

Conclusion

The solid-state chemistry of this compound is multifaceted, with a well-defined stable crystalline form (Form I) and several metastable and hydrated forms. A thorough understanding and control of these forms are paramount for ensuring consistent drug product quality and performance. This guide has consolidated the current knowledge on the crystal structure and polymorphism of this compound, providing researchers and drug development professionals with a critical resource for formulation development, manufacturing process control, and intellectual property management. The application of a combined experimental and computational approach will continue to be invaluable in fully mapping the polymorphic landscape of this important therapeutic agent.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2024201139A1 - Polymorph form of this compound - Google Patents [patents.google.com]

- 4. US11623920B2 - Process for preparing this compound and solid-state forms thereof - Google Patents [patents.google.com]

- 5. WO2023214431A1 - A pharmaceutical composition of this compound and their process for the preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

- 9. pubs.acs.org [pubs.acs.org]

Pitolisant's Role in Modulating Cerebral Histamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Histamine (B1213489) H3 Receptor Inverse Agonism

Data Presentation: Quantitative Pharmacology of Pitolisant (B1243001)

The following tables summarize the key quantitative data related to Pitolisant's pharmacological profile.

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | Human H3R | 0.16 nM - 1 nM | [7][8] |

| Rat H3R | 17 nM | [9] | |

| Inverse Agonist Activity (EC50) | Human H3R | 1.5 nM | [9] |

Table 1: Pitolisant Binding Affinity and Inverse Agonist Activity at the H3 Receptor.

| Clinical Trial | Primary Endpoint | Pitolisant Effect | Placebo Effect | p-value | Reference(s) |

| HARMONY 1 | Change in Epworth Sleepiness Scale (ESS) Score | -5.8 ± 6.2 | -3.4 ± 4.2 | 0.024 | [1][10] |

| HARMONY CTP | Change in Weekly Cataplexy Rate (WCR) | -75% | -38% | <0.0001 | [7][8] |

| HARMONY CTP | Change in Epworth Sleepiness Scale (ESS) Score | -5.4 ± 4.3 | -1.9 ± 4.3 | <0.001 | [2] |

Table 2: Efficacy of Pitolisant in Clinical Trials for Narcolepsy.

| Brain Region | Basal Histamine Level (fmol/10 µl) | Reference(s) |

| Hypothalamus | 35.45 ± 4.56 | [11] |

| Prefrontal Cortex | 9.05 ± 1.56 | [11] |

| Hippocampus | 7.83 ± 0.86 | [11] |

| Striatum | 6.54 ± 0.66 | [11] |

Table 3: Basal Extracellular Histamine Levels in Different Rat Brain Regions (Preclinical Data).

Signaling Pathways Modulated by Pitolisant

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor.[10][14][15]

Materials:

-

Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

-

Test compound (e.g., Pitolisant).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of an unlabeled H3R ligand (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

150 µL of the cell membrane suspension.

-

50 µL of [3H]NAMH at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters four times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

In Vivo Microdialysis for Cerebral Histamine Measurement

This protocol describes the in vivo microdialysis technique to measure extracellular histamine levels in the brain of a freely moving rodent.[11][16][17][18]

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probe (e.g., CMA/20).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (Pitolisant).

-

HPLC system with fluorescence or electrochemical detection.

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples into vials containing a small amount of acid (e.g., perchloric acid) to prevent histamine degradation. Collect baseline samples for at least 60-90 minutes.

-

Drug Administration: Administer Pitolisant (e.g., intraperitoneally) and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Sample Analysis: Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence or electrochemical detection.

-

Data Analysis: Express the histamine levels as a percentage of the baseline and compare the levels before and after drug administration.

HPLC with Fluorescence Detection for Histamine Quantification

This protocol details the analysis of histamine in brain dialysates using HPLC with pre-column derivatization and fluorescence detection.[11][19][20]

Materials:

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Derivatization reagent: o-phthalaldehyde (B127526) (OPA).

-

Mobile phase: e.g., a mixture of phosphate (B84403) buffer and methanol.

-

Histamine standards.

-

Brain dialysate samples.

Procedure:

-